3-Quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)-
Description
3-Quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)- (CAS: 318-44-5; Molecular Formula: C₁₁H₅F₃N₂O) is a fluorinated quinoline derivative characterized by a hydroxy (-OH) group at position 4, a trifluoromethoxy (-OCF₃) substituent at position 7, and a cyano (-CN) group at position 2. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the hydroxy group may facilitate hydrogen bonding interactions .
Properties
IUPAC Name |
4-oxo-7-(trifluoromethoxy)-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F3N2O2/c12-11(13,14)18-7-1-2-8-9(3-7)16-5-6(4-15)10(8)17/h1-3,5H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWSFFMFCYRZDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)NC=C(C2=O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)- is a compound within the quinoline family, notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 256.19 g/mol
- Boiling Point : ~352.3°C
- Density : 1.32 g/cm³
The unique structure of this compound includes a quinoline ring, a hydroxyl group, and a trifluoromethoxy substituent, which contribute to its lipophilicity and biological activity .
Biological Activities
Research indicates that compounds in the quinoline class, including 3-Quinolinecarbonitrile, exhibit various biological activities:
- Antimicrobial Properties : The compound has shown potential against a range of pathogens.
- Anticancer Activity : It may inhibit specific enzymes involved in cancer cell proliferation and induce apoptosis in cancer cells.
- Enzyme Inhibition : Interaction studies suggest that it may inhibit receptor tyrosine kinases and ion channels like potassium channels, impacting cell signaling pathways .
The mechanism of action for 3-Quinolinecarbonitrile involves binding to specific molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances stability and bioavailability, while the hydroxyl group facilitates interactions with active sites on proteins .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the uniqueness of 3-Quinolinecarbonitrile:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 3-Quinolinecarbonitrile, 4-hydroxy-7-methoxy | CHNO | Contains methoxy instead of trifluoromethoxy |
| 4-Chloro-6,7,8-trifluoro-3-quinolinecarbonitrile | CHClFN | Chlorine substitution; different halogen profile |
| 6-(Acetyloxy)-4-hydroxy-7-methoxy-3-quinolinecarbonitrile | CHNO | Acetyloxy group adds complexity; potential for different reactivity |
The trifluoromethoxy group significantly alters the compound's biological activity compared to other derivatives .
Case Studies and Research Findings
- Study on Anticancer Activity :
- Enzyme Interaction Studies :
Comparison with Similar Compounds
Quinoline derivatives with substitutions at positions 3, 4, and 7 exhibit diverse physicochemical and biological properties. Below is a systematic comparison:
Structural and Physicochemical Properties
Key Observations:
- Acidity : The chloro-trifluoromethyl analog (pKa = -2.08) is more acidic than the hydroxy-substituted target compound, likely due to the combined electron-withdrawing effects of Cl and CF₃ .
- Solubility : The hydroxy group in the target compound improves aqueous solubility compared to the ethoxy-phthalimidyl analog, which has bulky, hydrophobic substituents .
Q & A
Q. What are the optimal synthetic routes for 4-hydroxy-7-(trifluoromethoxy)-3-quinolinecarbonitrile, and how can purity be maximized?
The synthesis typically involves multi-step reactions starting from quinoline derivatives. Key steps include:
- Functionalization : Introduce the trifluoromethoxy group at position 7 via nucleophilic substitution using trifluoromethoxybenzene under basic conditions (e.g., KOH) .
- Cyanation : Position the carbonitrile group at position 3 using a cyano source (e.g., CuCN) in the presence of a palladium catalyst .
- Hydroxylation : Achieve the hydroxyl group at position 4 via hydrolysis of a chloro intermediate (e.g., using HCl/NaOH) .
Q. Optimization Tips :
- Use anhydrous solvents (e.g., DMF) to avoid side reactions.
- Monitor reaction progress with TLC or HPLC.
- Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .
Characterization : Confirm structure via / NMR (e.g., hydroxyl proton at δ 10-12 ppm, CFO at δ 4.5-5.5 ppm) and high-resolution mass spectrometry (HRMS) .
Q. How can researchers confirm the structural integrity and purity of this compound?
Standard analytical techniques include:
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC determination) .
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values .
- Enzyme Inhibition : Assess interactions with kinases or topoisomerases using fluorescence-based assays .
Advanced Research Questions
Q. How does the trifluoromethoxy group influence the compound’s reactivity and bioactivity compared to other substituents?
The -OCF group is strongly electron-withdrawing, which:
- Enhances Metabolic Stability : Reduces oxidative degradation in vivo compared to -OCH .
- Modulates Electronic Effects : Increases electrophilicity at position 3 (cyano group), facilitating nucleophilic additions .
- Improves Lipophilicity : LogP increases by ~1.5 compared to hydroxylated analogs, enhancing membrane permeability (calculate via computational tools like MarvinSketch) .
Q. Experimental Validation :
- Compare reaction rates with -OCH or -CF analogs in Suzuki-Miyaura couplings.
- Perform DFT calculations to map electron density distribution .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50_{50}50 values)?
Common sources of discrepancies include:
- Purity Variability : Impurities >5% can skew results. Re-test with HPLC-validated samples .
- Assay Conditions : Differences in cell culture media (e.g., serum concentration) affect compound bioavailability. Standardize protocols (e.g., RPMI-1640, 10% FBS) .
- Target Selectivity : Screen against a broader panel of enzymes/cell lines to identify off-target effects .
Q. What strategies improve the compound’s solubility for in vivo studies?
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Substituent Variation : Synthesize analogs with halogens (Cl, F) at position 6 or methyl at position 2. Test for enhanced kinase inhibition .
- Bioisosteric Replacement : Replace -OCF with -SCF or -CFH to assess potency changes .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical binding interactions .
Q. What advanced techniques elucidate the compound’s mechanism of action?
Q. How do polymorphic forms affect formulation and bioactivity?
Q. What are the key challenges in scaling up synthesis, and how can they be addressed?
- Reactor Design : Transition from batch to continuous flow reactors for nitration/cyanation steps .
- Byproduct Management : Optimize quenching steps (e.g., aqueous NaHSO for nitro intermediates) .
- Cost Reduction : Replace Pd catalysts with cheaper alternatives (e.g., Ni-based catalysts) for cross-coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
